molecular formula C11H15N3O3 B6628330 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid

1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid

Cat. No. B6628330
M. Wt: 237.25 g/mol
InChI Key: UODSMBDUOGZCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid, also known as MPCC, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. MPCC is a cyclopentane-based amino acid derivative that has been shown to have unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid is not fully understood. However, it has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have unique biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has also been shown to decrease the levels of pro-inflammatory cytokines, which are involved in the inflammatory response. Additionally, 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to increase the levels of glutathione, which is an antioxidant that protects cells from oxidative stress.

Advantages and Limitations for Lab Experiments

1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has been shown to have low toxicity. Additionally, 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been shown to have neuroprotective and anti-inflammatory effects, which makes it a useful tool for studying these processes in vitro and in vivo. However, there are also limitations to using 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid in lab experiments. Its mechanism of action is not fully understood, and its effects on different cell types and tissues are not well characterized.

Future Directions

There are several future directions for research on 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid. One direction is to further investigate its mechanism of action, particularly its interactions with the NMDA receptor and COX-2. Another direction is to explore its potential use in the treatment of neurodegenerative and inflammatory diseases. Additionally, researchers could investigate the use of 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid as a building block for the synthesis of new drugs. Finally, more studies are needed to fully characterize the biochemical and physiological effects of 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid on different cell types and tissues.

Synthesis Methods

The synthesis of 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid involves the reaction of 1-methylpyrazole-3-carbonyl chloride with cyclopentanone, followed by the addition of ammonia to form the corresponding amide. This amide is then hydrolyzed to yield 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid. The synthesis method has been optimized to produce high yields of 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid with high purity.

Scientific Research Applications

1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied for its potential applications in scientific research. It has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has also been shown to have anti-inflammatory effects, which could be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 1-[(1-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid has been studied for its potential use as a building block for the synthesis of new drugs.

properties

IUPAC Name

1-[(1-methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-14-7-4-8(13-14)9(15)12-11(10(16)17)5-2-3-6-11/h4,7H,2-3,5-6H2,1H3,(H,12,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODSMBDUOGZCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2(CCCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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